4-[2-(Tert-butoxy)-2-oxoethyl]oxane-4-carboxylic acid 4-[2-(Tert-butoxy)-2-oxoethyl]oxane-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1955560-88-9
VCID: VC7519328
InChI: InChI=1S/C12H20O5/c1-11(2,3)17-9(13)8-12(10(14)15)4-6-16-7-5-12/h4-8H2,1-3H3,(H,14,15)
SMILES: CC(C)(C)OC(=O)CC1(CCOCC1)C(=O)O
Molecular Formula: C12H20O5
Molecular Weight: 244.287

4-[2-(Tert-butoxy)-2-oxoethyl]oxane-4-carboxylic acid

CAS No.: 1955560-88-9

Cat. No.: VC7519328

Molecular Formula: C12H20O5

Molecular Weight: 244.287

* For research use only. Not for human or veterinary use.

4-[2-(Tert-butoxy)-2-oxoethyl]oxane-4-carboxylic acid - 1955560-88-9

Specification

CAS No. 1955560-88-9
Molecular Formula C12H20O5
Molecular Weight 244.287
IUPAC Name 4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]oxane-4-carboxylic acid
Standard InChI InChI=1S/C12H20O5/c1-11(2,3)17-9(13)8-12(10(14)15)4-6-16-7-5-12/h4-8H2,1-3H3,(H,14,15)
Standard InChI Key QACCOGYLZTWYBC-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)CC1(CCOCC1)C(=O)O

Introduction

4-[2-(Tert-butoxy)-2-oxoethyl]oxane-4-carboxylic acid is a synthetic organic compound with the molecular formula C12H20O5. It features a tetrahydro-2H-pyran ring substituted with a tert-butoxy group and a carboxylic acid functional group. This compound is widely studied for its applications in organic synthesis, biochemical research, and pharmaceutical development due to its unique structural and chemical properties.

Synthesis and Preparation

3.1 Laboratory Synthesis
The synthesis of 4-[2-(Tert-butoxy)-2-oxoethyl]oxane-4-carboxylic acid typically involves:

  • Reactants: Tetrahydro-2H-pyran and tert-butyl bromoacetate.

  • Reaction Mechanism: Nucleophilic substitution reaction.

  • Conditions:

    • Organic solvents such as dichloromethane or toluene.

    • Room temperature to slightly elevated temperatures.

    • Base catalysts like potassium carbonate or sodium hydroxide.

3.2 Industrial Production
For large-scale production:

  • Continuous flow microreactor systems are employed to ensure precision, scalability, and safety.

  • These systems minimize waste and allow for sustainable synthesis.

Chemical Reactions and Reactivity

4.1 Common Reactions
The compound undergoes several reactions due to its functional groups:

  • Oxidation: Conversion into ketones or higher carboxylic acids using agents like potassium permanganate (KMnO4).

  • Reduction: Formation of alcohols or aldehydes using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: Replacement of the tert-butoxy group with nucleophiles like amines or thiols.

4.2 Reaction Products

  • Oxidation: Ketones or extended carboxylic acids.

  • Reduction: Alcohols or aldehydes.

  • Substitution: Functionalized derivatives depending on the nucleophile used.

Applications in Scientific Research

5.1 Organic Synthesis
The compound serves as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.

5.2 Biochemical Assays
It is used as a substrate for studying enzyme-catalyzed reactions, providing insights into biochemical pathways.

5.3 Pharmaceutical Intermediates
The compound is an intermediate in the production of specialty chemicals, including drugs targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action for this compound depends on its interaction with molecular targets such as enzymes or receptors:

  • It may act as an inhibitor or activator, modulating enzyme activity.

  • Its tert-butoxy group can enhance lipophilicity, influencing bioavailability in drug design.

Safety and Handling

While specific safety data for this compound is limited, general precautions include:

  • Use gloves and protective eyewear during handling.

  • Store in a cool, dry place away from oxidizing agents.

  • Dispose of waste according to local regulations for organic chemicals.

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